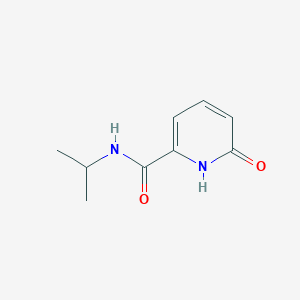
6-hydroxy-N-(propan-2-yl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-N-(propan-2-yl)pyridine-2-carboxamide is a chemical compound with the CAS Number: 149744-23-0 . It has a molecular weight of 180.21 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-hydroxy-N-isopropylpicolinamide . The InChI code is 1S/C9H12N2O2/c1-6(2)10-9(13)7-4-3-5-8(12)11-7/h3-6H,1-2H3,(H,10,13)(H,11,12) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 180.21 . It is typically stored at room temperature and is usually in powder form .Scientific Research Applications
Chemical Synthesis and Derivatives
Synthesis of Heterocyclic Compounds : Kumar and Mashelker (2007) synthesized various oxadiazole derivatives, including compounds related to 6-hydroxy-N-(propan-2-yl)pyridine-2-carboxamide. These compounds have potential applications in addressing hypertension (Kumar & Mashelker, 2007).
Electrophilic Substitution Reactions : El’chaninov and Aleksandrov (2017) reported on the synthesis of N-(quinolin-6-yl)furan-2-carboxamide and its derivatives, exploring electrophilic substitution reactions relevant to pyridine-2-carboxamide compounds (El’chaninov & Aleksandrov, 2017).
Antimicrobial Activity : Zhuravel et al. (2005) synthesized novel carboxamide derivatives and evaluated their antimicrobial activity, indicating potential pharmaceutical applications for pyridine-2-carboxamide related compounds (Zhuravel et al., 2005).
Biochemical and Medicinal Research
Anticancer Activity : Santhosh Kumar et al. (2015) studied the synthesis of pyrido[1,2-a]pyrimidine-3-carboxamide derivatives, with some compounds showing promising anticancer activity. This indicates the potential of pyridine-2-carboxamide derivatives in cancer research (Santhosh Kumar et al., 2015).
Antiprotozoal Agents : Ismail et al. (2004) synthesized various imidazo[1,2-a]pyridines, including derivatives of pyridine-2-carboxamide, displaying strong DNA affinities and significant in vitro activity against protozoal infections (Ismail et al., 2004).
Molecular Docking and NLO Properties : Jayarajan et al. (2019) conducted experimental and computational studies on pyridine-2-carboxamide derivatives, exploring their non-linear optical properties and molecular docking, which is crucial in the development of new drugs (Jayarajan et al., 2019).
Material Science and Chemistry
Synthesis of Isothiazolopyridines : Youssef et al. (2012) explored the synthesis of isothiazolopyridines and related compounds using pyridine-2-carboxamide derivatives, demonstrating applications in material science and organic chemistry (Youssef et al., 2012).
Complexation Properties with Lanthanides : Kobayashi et al. (2019) investigated the complexation properties of pyridine-6-carboxamide derivatives with lanthanides, indicating potential applications in coordination chemistry and materials science (Kobayashi et al., 2019).
Spectroscopic Characterization : Kadir et al. (2017) focused on the synthesis and spectroscopic characterization of monoamide isomers related to pyridine-2-carboxamide, relevant in the study of molecular structures and properties (Kadir et al., 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
6-oxo-N-propan-2-yl-1H-pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)10-9(13)7-4-3-5-8(12)11-7/h3-6H,1-2H3,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTUNWYSSHLMKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-N-(propan-2-yl)pyridine-2-carboxamide | |
CAS RN |
149744-23-0 |
Source


|
| Record name | 6-hydroxy-N-(propan-2-yl)pyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2586513.png)
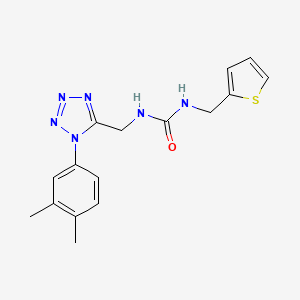
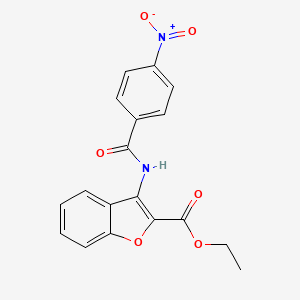
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2586517.png)
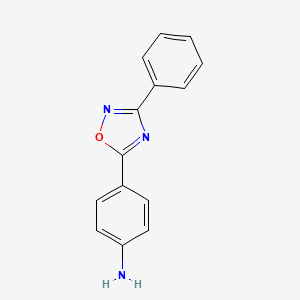
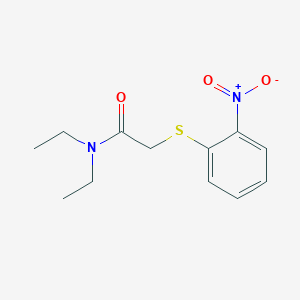
![2-{[(4-acetylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B2586523.png)

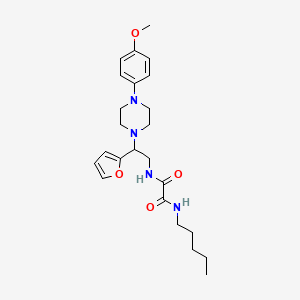
![8-[3-(Benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2586527.png)
![4-Methylsulfonyl-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2586528.png)
![N-(5-chloro-2-methylphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2586529.png)
![[3-(1,2,4-Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2586530.png)
![2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1-propyl-1H-benzimidazole](/img/structure/B2586532.png)